molecular formula C21H21ClFN3O3S B3140495 N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide CAS No. 477889-68-2

N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

Cat. No. B3140495
CAS RN: 477889-68-2
M. Wt: 449.9 g/mol
InChI Key: GEMYJMVRKJPXRL-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C21H21ClFN3O3S and its molecular weight is 449.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Compound Synthesis and Characterization

In a study by Manolov et al. (2020), a compound with structural similarities to N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide was synthesized. This compound, created by reacting tryptamine with flurbiprofen, was analyzed using various spectroscopic methods and was noted for its resemblance to Brequinar, a drug tested for SARS-CoV-2 treatment (Manolov, Ivanov, & Bojilov, 2020).

X-ray Single Crystal Diffraction Analysis

In 2005, Huang et al. synthesized a structurally related compound and analyzed it using X-ray single crystal diffraction. This method provided detailed information about the crystal structure and molecular arrangement, contributing to the understanding of similar compounds' physical and chemical properties (Huang Ming-zhi et al., 2005).

Immunosuppressive Activities

F. Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their immunosuppressive activities. One of the compounds demonstrated significant inhibitory activity in both in vitro and in vivo assays, suggesting potential applications in immunosuppressive therapies (Giraud et al., 2010).

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O3S/c22-15-5-6-19(17(23)12-15)25-21(27)20(26-7-9-30(28,29)10-8-26)11-14-13-24-18-4-2-1-3-16(14)18/h1-6,12-13,20,24H,7-11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMYJMVRKJPXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127051
Record name N-(4-Chloro-2-fluorophenyl)-α-(1,1-dioxido-4-thiomorpholinyl)-1H-indole-3-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

CAS RN

477889-68-2
Record name N-(4-Chloro-2-fluorophenyl)-α-(1,1-dioxido-4-thiomorpholinyl)-1H-indole-3-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477889-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chloro-2-fluorophenyl)-α-(1,1-dioxido-4-thiomorpholinyl)-1H-indole-3-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 5
N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide
Reactant of Route 6
N-(4-chloro-2-fluorophenyl)-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide

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